molecular formula C22H17N3O5 B2807718 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide CAS No. 904009-75-2

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B2807718
CAS No.: 904009-75-2
M. Wt: 403.394
InChI Key: XQRWJVSSKRGYGC-UHFFFAOYSA-N
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Description

“N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and structural motifs, including a quinoline ring, a furan ring, and a nitrophenyl group . It has a molecular formula of C22H17N3O5 and a molecular weight of 403.394.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2-hydroxyquinoline moiety, a nitrophenyl group attached to a furan ring, and a carboxamide group with a methylamino substituent. The presence of these different groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The nitro group on the phenyl ring could potentially undergo reduction reactions to yield an amino group. The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions. The furan ring, being an aromatic ether, could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide and nitro groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces.

Scientific Research Applications

Anticancer Potential

  • Cancer Therapeutics : Research indicates that derivatives of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide have potent anticancer properties. Synthesized compounds similar to this chemical have shown effectiveness against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Funk et al., 2015).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Activities : Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. Studies show that these compounds exhibit significant inhibitory effects on various bacterial and fungal strains, highlighting their potential in treating infectious diseases (Desai et al., 2011).

Fluorescent Properties

  • Fluorescence Agents : Some derivatives of this compound have been evaluated for their fluorescent properties. These studies reveal interesting data, suggesting applications in bioimaging or as markers in biological systems (Funk et al., 2015).

Antimicrobial Agents

  • Potential in Antimicrobial Therapy : Investigations into compounds related to this compound have shown promising results as antimicrobial agents. This opens up possibilities for their use in treating infections caused by resistant strains of microorganisms (Desai et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of quinoline derivatives . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and physical and chemical properties in more detail.

Properties

IUPAC Name

N-methyl-5-(4-nitrophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-24(13-15-12-21(26)23-18-5-3-2-4-17(15)18)22(27)20-11-10-19(30-20)14-6-8-16(9-7-14)25(28)29/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRWJVSSKRGYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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